molecular formula C28H32N2O8 B11035898 Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11035898
M. Wt: 524.6 g/mol
InChI Key: WFEGOGQLHJFVDG-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by its pyridinecarboxylate core, which is substituted with various functional groups, including ethoxy, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxylate core, followed by the introduction of the ethoxy and methoxy groups through nucleophilic substitution reactions. The amino group is introduced via reductive amination, and the final product is obtained through esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Purification techniques, including chromatography and recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy and methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: shares similarities with other pyridinecarboxylate derivatives, such as:

Uniqueness

The uniqueness of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H32N2O8

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 5-[3-[(3-ethoxy-4-methoxyphenyl)methylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H32N2O8/c1-5-37-23-13-17(7-12-22(23)36-4)15-29-24(31)14-20(18-8-10-19(35-3)11-9-18)25-26(32)21(16-30-27(25)33)28(34)38-6-2/h7-13,16,20H,5-6,14-15H2,1-4H3,(H,29,31)(H2,30,32,33)

InChI Key

WFEGOGQLHJFVDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC=C(C=C2)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OC

Origin of Product

United States

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